molecular formula C25H18N4O6S3 B14510227 N-[4,6-Di(benzenesulfonyl)-1,3,5-triazin-2-yl]naphthalene-2-sulfonamide CAS No. 62752-24-3

N-[4,6-Di(benzenesulfonyl)-1,3,5-triazin-2-yl]naphthalene-2-sulfonamide

Cat. No.: B14510227
CAS No.: 62752-24-3
M. Wt: 566.6 g/mol
InChI Key: YZIGNHDTVYXTKB-UHFFFAOYSA-N
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Description

N-[4,6-Di(benzenesulfonyl)-1,3,5-triazin-2-yl]naphthalene-2-sulfonamide is a complex organic compound that features a triazine ring substituted with benzenesulfonyl groups and a naphthalene sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4,6-Di(benzenesulfonyl)-1,3,5-triazin-2-yl]naphthalene-2-sulfonamide typically involves multi-step organic reactions One common method includes the reaction of 4,6-dichloro-1,3,5-triazine with benzenesulfonamide in the presence of a base such as triethylamine

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4,6-Di(benzenesulfonyl)-1,3,5-triazin-2-yl]naphthalene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-[4,6-Di(benzenesulfonyl)-1,3,5-triazin-2-yl]naphthalene-2-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-[4,6-Di(benzenesulfonyl)-1,3,5-triazin-2-yl]naphthalene-2-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4,6-Di(benzenesulfonyl)-1,3,5-triazin-2-yl]naphthalene-2-sulfonamide is unique due to its specific substitution pattern and the combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.

Properties

CAS No.

62752-24-3

Molecular Formula

C25H18N4O6S3

Molecular Weight

566.6 g/mol

IUPAC Name

N-[4,6-bis(benzenesulfonyl)-1,3,5-triazin-2-yl]naphthalene-2-sulfonamide

InChI

InChI=1S/C25H18N4O6S3/c30-36(31,20-11-3-1-4-12-20)24-26-23(27-25(28-24)37(32,33)21-13-5-2-6-14-21)29-38(34,35)22-16-15-18-9-7-8-10-19(18)17-22/h1-17H,(H,26,27,28,29)

InChI Key

YZIGNHDTVYXTKB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=NC(=NC(=N2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3)S(=O)(=O)C5=CC=CC=C5

Origin of Product

United States

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